N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide is a heterocyclic organic compound featuring a benzothiazole moiety fused with thiophene rings and a dichlorinated carboxamide group. Bioactivity assessments of analogous compounds often utilize colorimetric assays, such as the Mosmann cytotoxicity assay , to evaluate cellular responses.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS3/c17-12-7-9(13(18)24-12)14(21)20-15-8(5-6-22-15)16-19-10-3-1-2-4-11(10)23-16/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOCNCGGCNYCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Coupling with Thiophene: The benzothiazole derivative is then coupled with a thiophene ring through a palladium-catalyzed cross-coupling reaction.
Introduction of Dichlorothiophene Carboxamide:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole rings.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The dichlorothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.
Biological Studies: The compound can be used to study the interaction of benzothiazole derivatives with biological targets.
Material Science: Due to its complex structure, it may be explored for use in organic electronics or as a building block for more complex molecules.
Mechanism of Action
The antibacterial activity of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide is believed to be due to its ability to interfere with bacterial cell wall synthesis. The benzothiazole moiety can interact with bacterial enzymes, inhibiting their function and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzothiazole Derivatives: 2-(4-Aminophenyl)benzothiazole: Known for antitumor activity, this compound lacks the dichlorothiophene-carboxamide group, resulting in reduced solubility in polar solvents compared to the target compound. Structural studies of such derivatives frequently rely on SHELX-based refinement . N-(Thiophen-2-yl)benzothiazole-2-carboxamide: Shares the benzothiazole-thiophene backbone but lacks chlorine substituents. The absence of electron-withdrawing groups (e.g., Cl) may reduce its electrophilic reactivity and binding affinity to biological targets.
Chlorinated Thiophene Carboxamides :
- 2,5-Dichlorothiophene-3-carboxamide : The core scaffold of the target compound. Chlorination enhances lipophilicity and metabolic stability but may increase toxicity, as observed in cytotoxicity assays using methods like the Mosmann assay .
Physicochemical and Bioactivity Comparisons
- Solubility: The dichlorothiophene group in the target compound likely reduces aqueous solubility compared to non-halogenated analogues but improves membrane permeability.
- Bioactivity : Benzothiazole-thiophene hybrids often exhibit kinase inhibitory effects. Chlorination may enhance target binding but requires toxicity profiling via standardized assays .
Research Methodologies and Limitations
- Structural Analysis : X-ray crystallography using SHELX software is critical for resolving the stereochemistry of such complex heterocycles.
- Bioactivity Screening : The Mosmann assay provides a robust framework for cytotoxicity evaluation, though specific data for this compound remains unreported in the provided evidence.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique combination of benzothiazole and thiophene rings linked by an amide bond, which is believed to contribute to its biological properties. The synthesis typically involves the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) under controlled conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated the effects on human epidermoid carcinoma (A431) and non-small cell lung cancer cell lines (A549, H1299). The results showed significant inhibition of cell proliferation, along with induction of apoptosis and cell cycle arrest at specific concentrations .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 2.5 | Inhibition of AKT and ERK pathways |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. The compound was shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action positions it as a candidate for therapies targeting both cancer and inflammation.
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Inhibition of Proliferation : By affecting key signaling pathways like AKT and ERK, the compound disrupts cellular processes essential for cancer cell survival.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is critical for reducing tumor growth.
- Modulation of Inflammatory Responses : It alters cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases alongside cancer .
Case Studies and Research Findings
A notable case study involved the evaluation of several benzothiazole derivatives for their anticancer and anti-inflammatory activities. Among these, this compound exhibited promising results in both inhibiting tumor growth and modulating inflammatory responses .
Q & A
Q. What are the key synthetic routes for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling benzothiazole and thiophene derivatives via amide bond formation. For example, intermediate thiazol-2-yl amines can be prepared using 5-R-benzylthiazol-2-yl amines (R = substituent) and reacted with activated carboxylic acid derivatives (e.g., acyl chlorides) in solvents like DMSO or pyridine under reflux . Reaction conditions such as temperature, solvent polarity, and stoichiometry significantly impact yield. For instance, pyridine-mediated reactions at room temperature may reduce side reactions compared to reflux conditions, but prolonged stirring (e.g., overnight) is often required for complete conversion . Purification via recrystallization (e.g., from CH₃OH) or reverse-phase HPLC (using gradients like 30%→100% methanol-water) ensures high purity .
Q. How can researchers ensure the purity and structural integrity of the compound during synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates (e.g., Merck F254) with UV visualization. Adjust eluent polarity to resolve intermediates and products .
- NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm). Compare with reference spectra for analogous compounds .
- Melting Point Analysis: Sharp, reproducible melting points (e.g., 213–216°C) indicate purity. Discrepancies suggest impurities requiring column chromatography .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions). Centrosymmetric dimers observed in related compounds validate amide connectivity .
- IR Spectroscopy: Identify functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3300 cm⁻¹). Absence of unexpected peaks (e.g., unreacted acyl chloride) confirms successful synthesis .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., 331.4 g/mol for analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting NMR and crystallographic data regarding the compound's conformation be resolved?
Methodological Answer: Discrepancies between solution (NMR) and solid-state (X-ray) structures often arise from dynamic effects (e.g., rotameric equilibria). To resolve this:
- Perform variable-temperature NMR to detect conformational flexibility (e.g., coalescence of signals).
- Compare hydrogen-bonding patterns in crystallography (e.g., N–H⋯N interactions ) with NOESY/ROESY NMR data to assess solution-phase packing.
- Use DFT calculations to model energetically favorable conformers and validate against experimental data .
Q. What strategies optimize the cyclization steps in the synthesis of benzothiazole-containing thiophene derivatives?
Methodological Answer: Cyclization efficiency depends on:
- Reagent Choice: Use iodine in DMF with triethylamine to promote sulfur elimination and ring closure, as seen in 1,3,4-thiadiazole syntheses .
- Temperature Control: Short reflux times (1–3 minutes in acetonitrile) minimize decomposition, while prolonged heating in CH₂Cl₂ (overnight) ensures complete cyclization .
- Protecting Groups: Introduce tert-butyl or cyclohexenyl groups to sterically direct cyclization and improve regioselectivity .
Q. How does the substitution pattern on the benzothiazole ring influence biological activity, and what methodologies assess this?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., electron-withdrawing Cl vs. electron-donating CH₃) on the benzothiazole moiety. Test analogs against bacterial/protozoal targets (e.g., PFOR enzyme inhibition ).
- Mechanistic Assays: Use enzyme inhibition assays (e.g., NADH oxidation rates for PFOR) to correlate substituent effects with activity.
- Computational Modeling: Dock analogs into target protein structures (e.g., PFOR) to predict binding affinities and guide synthetic priorities .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistencies in biological activity data across analogs?
Methodological Answer:
- Control Experiments: Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC .
- Dose-Response Curves: Generate IC₅₀ values to distinguish potency differences from assay variability.
- Counter-Screening: Test analogs against off-target enzymes (e.g., human dehydrogenases) to rule out non-specific effects .
Q. What experimental designs are recommended for scaling up synthesis while maintaining yield?
Methodological Answer:
- Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., acyl chloride formation) to improve safety and consistency .
- Catalytic Optimization: Replace stoichiometric reagents (e.g., excess benzoylisothiocyanate) with catalytic methods (e.g., Cu-catalyzed coupling) .
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
